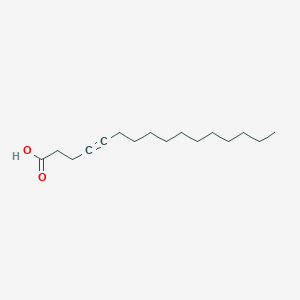

4-Hexadecynoic acid

Description

4-Hexadecynoic acid is a long-chain fatty acid derivative characterized by a 16-carbon backbone with a triple bond (alkyne group) at the fourth position. Its molecular formula is C₁₆H₂₈O₂, and it belongs to the class of acetylenic fatty acids. The compound has been identified in plant extracts, such as Senna alata, where it is detected alongside other bioactive lipids like pentadecanoic acid and eicosanoic acid . The triple bond at position 4 introduces rigidity into the hydrocarbon chain, influencing its chemical reactivity, solubility, and interactions with biological systems. This structural feature also makes it a valuable substrate for studying lipid metabolism and designing bioactive molecules.

Properties

CAS No. |

90284-24-5 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

hexadec-4-ynoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-11,14-15H2,1H3,(H,17,18) |

InChI Key |

RAFYBBFFLHLMJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexadecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with long-chain alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond .

Industrial Production Methods

Industrial production of 4-Hexadecynoic acid typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hexadecynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond in 4-Hexadecynoic acid can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.

Substitution: The acetylenic hydrogen can be substituted with various functional groups through nucleophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic additions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of various substituted acetylenic derivatives.

Scientific Research Applications

4-Hexadecynoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hexadecynoic acid involves its interaction with various molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, which can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-hexadecynoic acid and structurally or functionally related compounds:

Structural and Functional Analysis:

Chain Length and Hydrophobicity: 4-Hexadecynoic acid’s C16 chain provides significant hydrophobicity, making it less water-soluble than shorter-chain analogs like 5-nonynoic acid (C9) or 4-hydroxyhexanoic acid (C6). This property affects its bioavailability and membrane permeability in biological systems .

Functional Group Reactivity: The triple bond in 4-hexadecynoic acid and 5-nonynoic acid allows for click chemistry applications, such as azide-alkyne cycloadditions, which are absent in saturated or hydroxylated analogs . Compounds like 4-hydroxyhexanoic acid and 4-oxo-5-hexenoic acid exhibit polar functional groups (hydroxyl, ketone), enhancing their solubility and enabling roles in polymer chemistry or enzyme inhibition .

Biological Activity: The hydroxyphenyl group in (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid introduces aromaticity, which can enhance binding to biological targets (e.g., enzymes or receptors) compared to non-aromatic analogs like 4-hexadecynoic acid .

Industrial and Research Applications: Shorter-chain compounds (e.g., 4-hydroxyhexanoic acid) are preferred in biodegradable polymer synthesis due to their ease of handling and lower melting points . 4-Hexadecynoic acid’s structural complexity makes it a niche compound for specialized research, such as probing fatty acid oxidation pathways or designing lipid-based drug carriers .

Research Findings and Key Insights

- Bioactivity: 4-Hexadecynoic acid’s presence in Senna alata suggests a role in plant defense, possibly via antimicrobial or antifungal activity. Its triple bond may contribute to reactivity with cellular thiols or enzymes .

- Synthetic Utility: The alkyne group in 4-hexadecynoic acid enables modular derivatization, such as conjugation with fluorescent tags for tracking lipid uptake in cells .

- Comparative Limitations: Unlike 4-hydroxyhexanoic acid, 4-hexadecynoic acid’s poor water solubility limits its use in aqueous-phase reactions or formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.